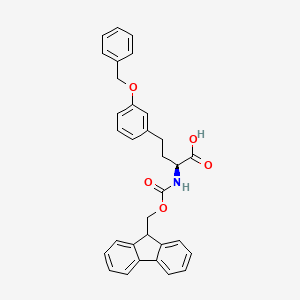
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid is a compound of interest in organic chemistry and biochemistry. It is a derivative of amino acids, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a benzyloxy group attached to a phenyl ring, adding to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is to begin with the amino acid precursor, which undergoes protection of the amino group with the Fmoc group. This is followed by the introduction of the benzyloxy group through a series of reactions, such as nucleophilic substitution or palladium-catalyzed coupling reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide (DMF).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3) or halogenating agents (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the Fmoc group reveals the free amino acid.
科学研究应用
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The benzyloxy group can undergo further functionalization, allowing for the introduction of additional chemical groups. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interactions with other molecules and catalysts.
相似化合物的比较
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid can be compared to other Fmoc-protected amino acids and benzyloxy-substituted compounds. Similar compounds include:
(S)-Fmoc-2-amino-4-phenylbutanoic acid: Lacks the benzyloxy group, making it less versatile for further functionalization.
(S)-Fmoc-2-amino-4-(4-benzyloxy)phenyl)butanoic acid: Has the benzyloxy group in a different position, which can affect its reactivity and interactions.
(S)-Fmoc-2-amino-4-(3-methoxy)phenyl)butanoic acid: Contains a methoxy group instead of a benzyloxy group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of protection, reactivity, and versatility for various applications in research and industry.
属性
分子式 |
C32H29NO5 |
|---|---|
分子量 |
507.6 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-phenylmethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C32H29NO5/c34-31(35)30(18-17-22-11-8-12-24(19-22)37-20-23-9-2-1-3-10-23)33-32(36)38-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-16,19,29-30H,17-18,20-21H2,(H,33,36)(H,34,35)/t30-/m0/s1 |
InChI 键 |
IKZLDCMFZRXCIE-PMERELPUSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



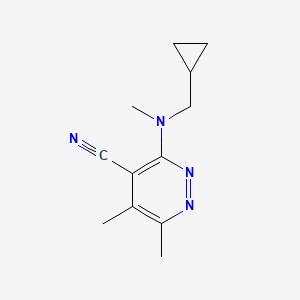
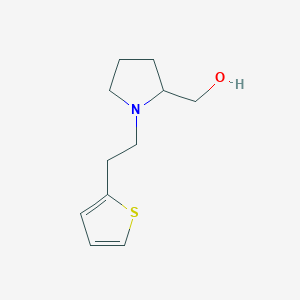


![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
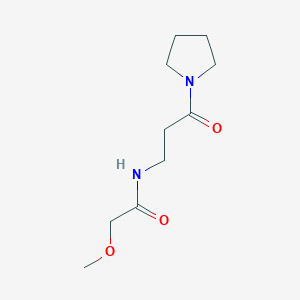


![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)

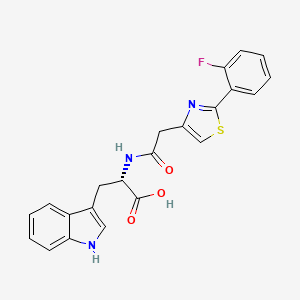
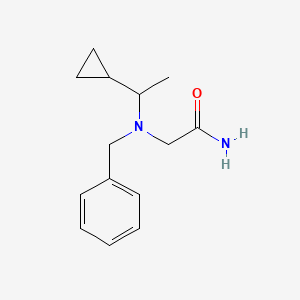
![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)
